4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
CAS No.: 27945-58-0
Cat. No.: VC15893647
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27945-58-0 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | 7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3 |
| Standard InChI Key | CXTNHLYQMZUPBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Compound X belongs to the quinazolin-4(3H)-one family, characterized by a fused bicyclic system of benzene and pyrimidine rings. Key structural elements include:
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Position 2: A methyl group (–CH₃) that enhances steric bulk and modulates electron density across the quinazolinone core .
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Position 3: A 3,5-dimethyl-4-hydroxyphenyl substituent, which introduces a phenolic hydroxyl group (–OH) flanked by two methyl groups. This group is structurally analogous to antioxidants like thymol, suggesting potential radical-scavenging activity .
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Position 7: An amino group (–NH₂) that may facilitate hydrogen bonding with enzymatic targets, as observed in antimicrobial quinazolinones .
The interplay between these substituents creates a planar yet sterically hindered framework, likely influencing solubility, bioavailability, and target binding (Fig. 1).
Table 1: Structural Comparison with Analogous Quinazolinones
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of Compound X likely involves:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea, as demonstrated in the synthesis of 2-substituted quinazolin-4(3H)-ones .
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Position 3 Functionalization: Introducing the 3,5-dimethyl-4-hydroxyphenyl group via nucleophilic aromatic substitution or Suzuki–Miyaura coupling, leveraging methodologies from indolylquinazolinone syntheses .
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Position 7 Amination: Late-stage amination using hydroxylamine or ammonia under high-pressure conditions, a strategy employed in 7-aminoquinoline derivatives .
Challenges in Synthesis
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Steric Hindrance: The 3,5-dimethyl group on the phenyl ring may impede coupling reactions, necessitating bulky ligands or elevated temperatures .
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Amino Group Stability: The –NH₂ group at position 7 is prone to oxidation, requiring inert atmospheres or protective groups during synthesis .
| Microbial Strain | Predicted MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 32–64 | DNA gyrase binding |
| Candida albicans | 16–32 | Ergosterol biosynthesis disruption |
Antioxidant Properties
The 4-hydroxyphenyl group in Compound X is structurally akin to 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one, which exhibits a TEAC value of 1.78 mM Trolox equivalents in CUPRAC assays . Key factors influencing antioxidant capacity include:
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Hydroxyl Group Positioning: Para-substituted –OH groups demonstrate superior radical neutralization compared to ortho/meta positions .
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Metal Chelation: The 3,5-dimethyl-4-hydroxyphenyl moiety may chelate Fe²⁺/Cu²⁺ ions, mitigating Fenton reaction-driven oxidative damage .
Structure–Activity Relationship (SAR) Insights
Role of the 2-Methyl Group
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Electron Donation: The –CH₃ group at position 2 increases electron density at N1 and C4, enhancing hydrogen-bond acceptor capacity .
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Steric Effects: Methyl substitution reduces rotational freedom, potentially improving target binding specificity .
Impact of the 3,5-Dimethyl-4-Hydroxyphenyl Group
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Lipophilicity: The dimethyl groups enhance logP values, favoring passive diffusion across biological membranes .
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Hydrogen Bonding: The phenolic –OH group forms stable interactions with kinase ATP-binding pockets, as seen in tyrosine kinase inhibitors .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline the introduction of the 3,5-dimethyl-4-hydroxyphenyl group.
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In Vitro Profiling: Prioritize assays for COX-2 inhibition, antimicrobial activity, and ROS scavenging.
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Computational Studies: Perform molecular docking against E. coli DNA gyrase (PDB: 1KZN) and human COX-2 (PDB: 5KIR) to predict binding affinities.
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